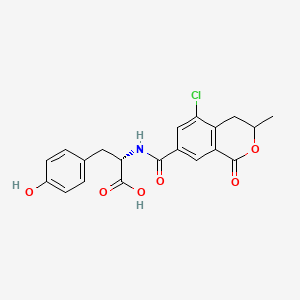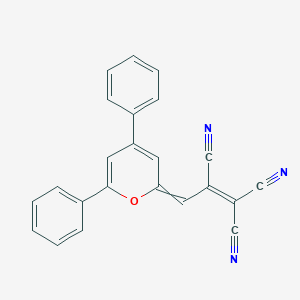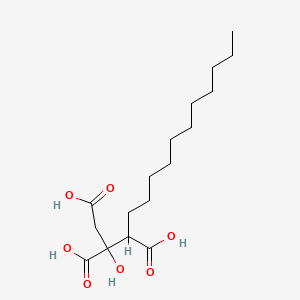
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid is an organic compound characterized by the presence of a carboxyl functional group. This compound is part of a broader class of carboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid typically involves the reaction of undecyl-substituted intermediates with carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the undecyl chain can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-C-Carboxy-2,4-dideoxy-2-dodecylpentaric acid
- 3-C-Carboxy-2,4-dideoxy-2-decylpentaric acid
- 3-C-Carboxy-2,4-dideoxy-2-tetradecylpentaric acid
Uniqueness
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid is unique due to its specific undecyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length of the undecyl chain influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
66157-40-2 |
|---|---|
Molecular Formula |
C17H30O7 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-hydroxytetradecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-11-13(15(20)21)17(24,16(22)23)12-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
UVAOEHSAFKLYID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



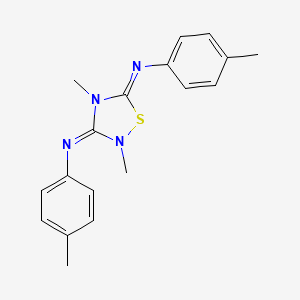

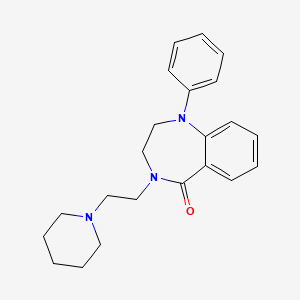
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

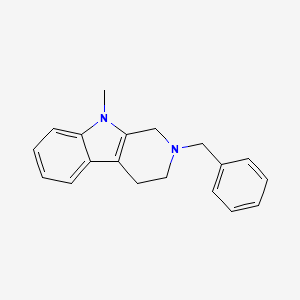
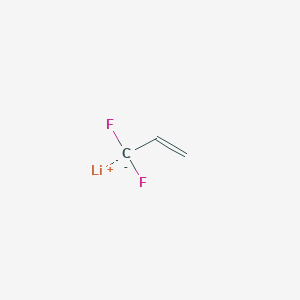

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
